4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a bromine atom attached to a thieno[2,3-c]pyridine core with a carboxylic acid functional group at the 2-position. Its unique structure allows it to participate in various substitution and coupling reactions, making it a valuable compound in medicinal chemistry and material science. The compound has the chemical formula and a molecular weight of approximately 272.12 g/mol.
The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid. One common method is electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
The molecular structure of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is defined by its unique thieno[2,3-c]pyridine framework. The presence of the bromine atom at the 4-position contributes to its reactivity in chemical transformations. The carboxylic acid group at the 2-position enhances its solubility and potential for hydrogen bonding interactions.
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions:
These reactions are facilitated by the compound's functional groups, allowing for diverse modifications that are useful in synthesizing more complex molecules.
The primary target for 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is G protein-coupled receptor kinase 2 (GRK2).
Research indicates that derivatives of this compound have been developed as potential therapeutic agents targeting GRK2, highlighting its importance in drug discovery.
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
The future directions for research on this compound include exploring its derivatives for enhanced biological activity and developing new synthetic routes for improved yields and efficiencies.
Thienopyridines represent a class of fused heterocyclic systems where a thiophene ring is annulated with a pyridine ring. The nomenclature specifies fusion positions: the prefix "[2,3-c]" in 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid indicates that pyridine’s bond c (between atoms 2 and 3) fuses with thiophene’s bond between atoms 2 and 3. This results in a bicyclic scaffold with sulfur at position 1, nitrogen at position 3, and bromine at position 4 of the ring system (see Table 1) [1] [4]. The systematic IUPAC name (4-bromothieno[2,3-c]pyridine-2-carboxylic acid) reflects three critical features:
Canonical SMILES (OC(=O)C1=CC2=C(Br)C=NC=C2S1) encodes the connectivity, highlighting the carboxylic acid’s conjugation with the heteroaromatic system. This electronic delocalization enhances stability and influences reactivity [1] [6]. Table 2 summarizes key identifiers.
Table 1: Structural Taxonomy of Thienopyridine Isomers
Fusion Type | Ring Junction | Atom Positions | Electronic Properties |
---|---|---|---|
[2,3-c] | Linearly fused | S1/C6-C5/N3 | Electron-deficient |
[3,2-c] | Angular fused | S1/C2-N3 | Moderate polarity |
[3,4-b] | Angular fused | S1/C3-C4 | Electron-rich |
Table 2: Key Identifiers of 4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1151512-25-2 |
Molecular Formula | C₈H₄BrNO₂S |
Molecular Weight | 258.09 g/mol |
IUPAC Name | 4-bromothieno[2,3-c]pyridine-2-carboxylic acid |
Canonical SMILES | OC(=O)C1=CC2=C(Br)C=NC=C2S1 |
XLogP | 2.4 (predicted) |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 4 (O, O, N, S) |
The therapeutic exploration of thienopyridines began with antiplatelet agents like ticlopidine and clopidogrel, which target P2Y₁₂ receptors [2] [9]. However, rising antimicrobial resistance spurred interest in structurally complex derivatives. Brominated thienopyridines emerged as key intermediates due to bromine’s dual role:
The specific compound 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid entered commercial catalogs (e.g., Fluorochem, Sigma-Aldrich) around 2020–2022, reflecting demand for functionalized scaffolds in antibiotic discovery [4] [8]. Synthetic routes (Table 3) often start from methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 145325-40-2), followed by ester hydrolysis [7].
Table 3: Evolution of Key Thienopyridine Derivatives
Era | Compound Class | Therapeutic Focus | Structural Advance |
---|---|---|---|
1970s–1990s | Alkylthienopyridines (e.g., Ticlopidine) | Antiplatelet | Unfunctionalized scaffold |
2000s–2010s | Halogenated analogs | Anticancer/antiviral | Bromine at C4/C7 positions |
2020s–Present | Carboxylic acid-functionalized (e.g., target compound) | Antimicrobial | COOH at C2 with bromine at C4 |
The carboxylic acid group in 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is strategically critical for drug design:
In antifungal applications, thiophene-containing drugs (e.g., sertaconazole) leverage carboxylic acid bioisosteres for membrane penetration. Similarly, the C2-carboxylic acid in this compound enhances target binding while its acidity (pKa predicted ~4.5) ensures solubility at physiological pH [5] [9]. Recent studies show derivatives inhibit E. coli DNA gyrase B (IC₅₀: 1.8–3.2 µM), attributed to COOH-mediated anchoring in the ATP-binding pocket [5] [9].
Table 4: Synthetic Applications of Carboxylic Acid Group
Reaction | Product | Application |
---|---|---|
Amide coupling | Antibacterial agents | DNA gyrase inhibition |
Esterification | Prodrugs | Improved cell permeability |
Metal salt formation | Anticancer complexes | Topoisomerase inhibition |
Schmidt rearrangement | Tetrazole bioisosteres | Metabolic stability enhancement |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1